
Benzoic anhydride
Overview
Description
Benzoic anhydride (C₁₄H₁₀O₃; molecular weight: 226.23 g/mol; CAS 93-97-0) is a symmetrical aromatic anhydride widely used in organic synthesis . It is synthesized via multiple methods, including the reaction of benzoyl chloride with benzoic acid, the use of acetic anhydride with benzoic acid, or via inorganic acid chlorides and salts such as sodium benzoate . Its thermochemical properties include a standard enthalpy of formation (ΔHf°) of -99.3 ± 0.4 kcal/mol, as determined by static combustion calorimetry .
This compound serves as a versatile acylating agent, preservative, and intermediate in polymer modification . It is also critical in enzymatic synthesis, achieving 75% conversion efficiency in benzyl benzoate production using immobilized Candida antarctica lipase B (CalB) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic anhydride is typically prepared through the dehydration reaction of benzoic acid. One common method involves using acetic anhydride as a dehydrating agent: [ 2 \text{C}_6\text{H}_5\text{CO}_2\text{H} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O} + 2 \text{CH}_3\text{CO}_2\text{H} ] Alternatively, sodium benzoate can be treated with benzoyl chloride to produce this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by heating benzoic acid to induce dehydration. This method is often preferred due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Hydrolysis Reaction
Benzoic anhydride undergoes hydrolysis in the presence of water to regenerate two equivalents of benzoic acid:
This reaction proceeds via nucleophilic acyl substitution, where water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzoic acid .
Key Conditions:
-
Proceeds slowly in pure water but accelerates under acidic or basic conditions.
-
Industrial applications often employ mild heating to enhance reaction rates .
Alcoholysis: Ester Formation
This compound reacts with alcohols to yield benzoic esters and benzoic acid. For example, with methanol:
Mechanism:
-
Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon of the anhydride.
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Deprotonation: Pyridine (often used as a base) abstracts a proton from the intermediate.
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Leaving Group Removal: The benzoate ion is eliminated, forming the ester .
Example Data:
Alcohol | Product | Yield (%) | Catalyst |
---|---|---|---|
Ethanol | Ethyl benzoate | 85 | Pyridine |
Phenol | Phenyl benzoate | 78 | DMAP |
Electron-deficient aromatic anhydrides (e.g., trifluorothis compound) show enhanced reactivity but may lower chemoselectivity due to competing side reactions .
Aminolysis: Amide Formation
Primary and secondary amines react with this compound to form benzamides:
Case Study with Aniline:
Reduction Reactions
Treatment with reducing agents like NaBH₄ converts this compound to benzyl alcohol and benzoic acid:
Comparative Reactivity of Substituted Benzoic Anhydrides
Anhydride | Electron Effect | Reactivity | Chemoselectivity |
---|---|---|---|
This compound | Neutral | Moderate | High |
TFBA (4-CF₃) | Electron-withdrawing | High | Moderate |
MNBA (2-Me-6-NO₂) | Electron-donating/Withdrawing | High | Very High |
Substituents at the 2-position (e.g., methyl or nitro groups) enhance chemoselectivity by sterically shielding one carbonyl group, directing nucleophilic attack to the more accessible site .
Scientific Research Applications
Pharmaceutical Applications
Benzoic anhydride is widely used in the pharmaceutical industry as a benzoylating agent . It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to facilitate the formation of benzoic esters makes it invaluable for drug development.
Key Uses:
- Synthesis of APIs : Acts as an intermediate in the production of various drugs.
- Benzoylation : Used to introduce benzoyl groups into organic compounds, enhancing their pharmacological properties.
Synthesis of Esters
This compound is instrumental in synthesizing various esters, which are essential for producing fragrances and flavoring agents. The reaction with alcohols yields benzoate esters efficiently.
Reaction Example:
Polymer Production
In polymer chemistry, this compound is utilized to produce polyesters. This application is critical in developing durable materials for textiles and packaging.
Polymerization Process:
- Vinyl Polymerization : It can initiate polymerization reactions when combined with other agents like pyridine N-oxide, leading to new polymer structures with desirable properties .
Analytical Chemistry
This compound is employed in analytical methods for detecting and quantifying compounds, making it valuable for quality control processes in laboratories.
Applications:
- Chromatography : Used in sample preparation and derivatization techniques.
- Spectroscopy : Helps improve the detection limits of certain analytes.
Research in Organic Chemistry
In organic synthesis, this compound facilitates various chemical reactions, allowing researchers to explore new pathways and develop novel compounds.
Notable Reactions:
- Friedel-Crafts Acylation : Similar to Friedel-Crafts reactions, it can be used to acylate aromatic compounds.
- Heck Reaction : Functions as an arylation agent in coupling reactions .
Data Table: Summary of Applications
Application Area | Description | Example Reaction |
---|---|---|
Pharmaceuticals | Benzoylating agent for APIs | |
Ester Synthesis | Forms benzoate esters with alcohols | |
Polymer Production | Used in polyester synthesis | Initiation of vinyl polymerization |
Analytical Chemistry | Detection and quantification of compounds | Sample preparation for chromatography |
Organic Chemistry | Facilitates diverse chemical reactions | Arylation via Heck reaction |
Case Studies
-
Pharmaceutical Synthesis :
A study highlighted the use of this compound in synthesizing a key intermediate for a novel anti-inflammatory drug. The reaction efficiency was significantly improved by optimizing the reaction conditions, showcasing its importance in pharmaceutical development . -
Polymer Research :
Research demonstrated that incorporating this compound into methyl methacrylate polymerization led to enhanced thermal stability and mechanical properties of the resulting polymers. This finding opens avenues for developing advanced materials with tailored characteristics . -
Analytical Method Development :
A method utilizing this compound for the derivatization of phenolic compounds was developed, improving detection limits in high-performance liquid chromatography (HPLC). This application underscores its role in enhancing analytical techniques within laboratories .
Mechanism of Action
Benzoic anhydride exerts its effects primarily through nucleophilic acyl substitution reactions. The mechanism involves:
Nucleophilic Attack: The nucleophile (e.g., alcohol or amine) attacks the electrophilic carbonyl carbon of this compound.
Deprotonation: A base (e.g., pyridine or a second equivalent of amine) deprotonates the nucleophile.
Leaving Group Removal: The leaving group (benzoic acid) is expelled.
Protonation: The carboxylate is protonated to form the final product.
Comparison with Similar Compounds
Aliphatic Anhydrides (e.g., Acetic, Propionic, Valeric)
- Reactivity : Aliphatic anhydrides (e.g., acetic anhydride, propionic anhydride) exhibit higher reactivity than benzoic anhydride in nucleophilic acyl substitution reactions due to lower steric hindrance and electron-withdrawing effects .
- Applications : Propionic anhydride is widely used in peptide derivatization but faces limitations in liquid chromatography-mass spectrometry (LC-MS) due to poor retention of short peptides. Valeric anhydride, with a longer alkyl chain, enhances peptide hydrophobicity and LC-MS signal intensity .
Aromatic and Substituted Anhydrides
Chlorinated Derivatives (e.g., 2,4-Dichlorothis compound) :
- Nitro-Substituted Derivatives (e.g., 2-Methyl-6-Nitrothis compound): Superior reactivity in esterification and lactonization due to increased electrophilicity. Achieves >90% yields in carboxylic ester synthesis under mild conditions with 4-(dimethylamino)pyridine (DMAP) catalysis .
- Diphenic Anhydride: Limited utility in LC-MS due to steric hindrance, resulting in incomplete derivatization .
Thermal and Chemical Stability
- Decomposition Pathways :
- Transient Anhydride Generation :
Research Findings and Key Data
Biological Activity
Benzoic anhydride, a derivative of benzoic acid, has gained attention in various fields due to its unique biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by relevant case studies and research findings.
This compound is synthesized through the reaction of benzoic acid with benzotrichloride, yielding a high-purity product suitable for various applications. This compound is a valuable intermediate in organic synthesis, particularly in producing benzoyl cyanide, which is used in agricultural chemicals .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various strains of Listeria monocytogenes, demonstrating that it inhibits bacterial growth effectively. The concentration required to achieve 50% growth inhibition (IC50) was determined, revealing that structural modifications influence its bioactivity .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | 25 | Antimicrobial |
3-Chloro-4-methoxy | 15 | Antimicrobial |
4-Methylbenzoic | 30 | Antimicrobial |
Antifungal Properties
Research indicates that this compound and its derivatives possess antifungal activity. For instance, compounds derived from this compound were tested against various fungal pathogens, showing promising results in inhibiting fungal growth. The structure-activity relationship (SAR) studies suggest that specific substitutions enhance antifungal efficacy .
The biological activity of this compound is attributed to its ability to interact with cellular components. It is known to affect calcium-dependent processes and thiol groups in enzymes, which are crucial for various metabolic pathways. This interaction can lead to alterations in lipid profiles and impact gastrointestinal health .
Case Studies
- Antibacterial Study : A study focusing on the antibacterial effects of this compound derivatives against Escherichia coli and Staphylococcus aureus demonstrated that certain derivatives significantly reduced bacterial viability compared to controls. The study highlighted the importance of functional groups in enhancing antibacterial properties .
- Antifungal Evaluation : In another investigation, the antifungal activity of synthesized this compound derivatives was assessed against Candida albicans. Results showed a notable reduction in fungal growth, indicating potential therapeutic applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing benzoic anhydride?
this compound is typically synthesized via dehydration of benzoic acid. For instance, using bromine and sulfur to oxidize sodium benzoate salts yields this compound . Alternative methods include reacting benzoyl chloride with benzoic acid in the presence of a base like pyridine. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products such as benzoyl chloride residuals .
Q. How can spectroscopic techniques distinguish this compound from related compounds in reaction mixtures?
UV-Vis and NMR spectroscopy are critical. This compound exhibits a broad UV absorption peak at 277 nm (ε ~2830), while derivatives like benzoyl nitrate show shifted maxima (e.g., 270 nm). In <sup>1</sup>H-NMR, the anhydride’s carbonyl signals (δ ~8.0 ppm for aromatic protons) differ from esters or acids. For example, benzyl benzoate (esterification product) shows distinct splitting patterns due to benzyl group protons .
Q. What molar ratios of reactants optimize enzyme-catalyzed esterification using this compound?
In lipase-catalyzed reactions (e.g., Novozym®435), a 1:5 molar ratio of benzyl alcohol to this compound maximizes conversion (>90%). Excess alcohol enhances anhydride solubility, facilitating diffusion into enzyme matrices. Lower ratios reduce yield due to limited substrate availability .
Advanced Research Questions
Q. How do pH and β-cyclodextrin (β-CD) influence the hydrolysis kinetics of this compound?
At pH 3.0–6.5, β-CD inhibits hydrolysis by encapsulating the anhydride, reducing water accessibility. The rate-determining step involves water-catalyzed nucleophilic attack (kH2O/kD2O isotope effect ~2.0). At pH 8.0, β-CD accelerates hydroxide ion attack via transition-state stabilization, lowering activation entropy (ΔS‡ = −120 J/mol·K). Kinetic profiling requires pH-stat titration and Arrhenius plots across temperatures (25–40°C) .
Q. What mechanistic insights explain the autocatalytic behavior of this compound in amine reactions?
In aniline reactions, this compound forms a ternary intermediate complex (aniline:anhydride:benzoic acid), confirmed by kinetic isotope effects and rate law analysis. Autocatalysis arises from benzoic acid byproducts accelerating the reaction (rate = k[aniline][anhydride][acid]). Secondary amines lack this behavior due to steric hindrance .
Q. How can conflicting data on reaction intermediates (e.g., benzophenone vs. This compound) be resolved in acylodeboronation studies?
When Na2CO3 is used, this compound forms as the primary product (GC analysis). Adding arylboronic acid later converts the anhydride to benzophenone (96% yield). To resolve contradictions, in situ FTIR or <sup>13</sup>C-NMR tracking of carbonyl groups is recommended. Quenching experiments at timed intervals can isolate intermediates .
Q. What strategies minimize side products in N-acylbenzotriazole synthesis using this compound?
Side products (e.g., 1-(1H-benzotriazolyl)-2,2-dimethylpropan-1-one) form via competing pathways. Sequential reagent addition (e.g., adding benzoic acid after 1H-benzotriazole) suppresses byproducts. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) also influence selectivity. LC-MS monitoring enables real-time optimization .
Q. Key Methodological Recommendations
- Kinetic Studies : Use stopped-flow UV-Vis for rapid hydrolysis measurements (<1 s).
- Intermediate Trapping : Employ cryogenic quenching (−78°C) followed by GC-MS or HPLC.
- Enzyme Optimization : Pre-incubate lipases in anhydrous solvents to enhance activity.
Properties
IUPAC Name |
benzoyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIHQLCVLOXUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029122 | |
Record name | Benzoic anhydride | |
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Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Benzoic anhydride | |
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CAS No. |
93-97-0 | |
Record name | Benzoic anhydride | |
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Record name | Benzoic anhydride | |
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Record name | BENZOIC ANHYDRIDE | |
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Record name | Benzoic acid, 1,1'-anhydride | |
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Record name | Benzoic anhydride | |
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Retrosynthesis Analysis
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